High C3-Selectivity in Strychnine Borylation: A Direct Comparison with dtbpy
In the C-H borylation of the complex alkaloid strychnine, the catalyst system [Ir(cod)OH]₂ with ligand 2,2'-bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl (L1) provides high C3-selectivity, whereas the conventional [Ir(cod)OMe]₂/dtbpy catalyst system fails to provide any useful selectivity, yielding a complex mixture of products [1].
| Evidence Dimension | Regioselectivity (C3/C2 ratio) in Strychnine C-H Borylation |
|---|---|
| Target Compound Data | C3/C2 = 73:27 (Yield = 65%) |
| Comparator Or Baseline | [Ir(cod)OMe]₂/dtbpy: complex mixture of mono-, di-, and tri-borylated products |
| Quantified Difference | 73:27 vs. unselective mixture |
| Conditions | [Ir(cod)OH]₂/L1, THF, 85°C, 3 days |
Why This Matters
This quantifies the ligand's ability to enable a single, predictable product from a complex molecule, which is essential for efficient derivatization in medicinal chemistry.
- [1] Segawa, Y., Itami, K., et al. (2020). Selective Transformation of Strychnine and 1,2-Disubstituted Benzenes by C–H Borylation. Chem, 6(4), 985-993. https://doi.org/10.1016/j.chempr.2020.02.004 View Source
